molecular formula C11H19BrO2 B13077873 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane

2-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Cat. No.: B13077873
M. Wt: 263.17 g/mol
InChI Key: OQKQQORNLYWIMW-UHFFFAOYSA-N
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Description

2-([(2-Bromocyclohexyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C11H19BrO2 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a bromocyclohexyl group and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocyclohexanol with oxirane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxirane ring . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-([(2-Bromocyclohexyl)oxy]methyl)oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-([(2-Bromocyclohexyl)oxy]methyl)oxolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions lead to the formation of new chemical bonds and the generation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2-([(2-Chlorocyclohexyl)oxy]methyl)oxolane
  • 2-([(2-Fluorocyclohexyl)oxy]methyl)oxolane
  • 2-([(2-Iodocyclohexyl)oxy]methyl)oxolane

Uniqueness

2-([(2-Bromocyclohexyl)oxy]methyl)oxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

2-[(2-bromocyclohexyl)oxymethyl]oxolane

InChI

InChI=1S/C11H19BrO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h9-11H,1-8H2

InChI Key

OQKQQORNLYWIMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC2CCCO2)Br

Origin of Product

United States

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